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molecular formula C7H4N4O4S B8589069 4,6-Dinitro-1,3-benzothiazol-2-amine CAS No. 60174-43-8

4,6-Dinitro-1,3-benzothiazol-2-amine

Cat. No. B8589069
M. Wt: 240.20 g/mol
InChI Key: OVSHXQWJNQQEAP-UHFFFAOYSA-N
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Patent
US04962040

Procedure details

24.0 g of amino-4,6-dinitrobenzthiazole are heated to boiling for 1 hour in 200 ml of 2-ethoxyethanol with 20 ml of hydrazine hydrate (100% purity). After cooling to room temperature, the reaction mixture is poured into a mixture of 750 ml of water and 20 ml of glacial acetic acid, stirred for 1 hour, filtered off under suction, washed with water and dried. 21.0 g of 2-hydrazino-4,6-dinitrobenzthiazole are obtained. Melting point 210°-214° C. (decomposition). After recrystallization from 2-methoxyethanol. Melting point 216°-217° C. (decomposition).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[C:5]=2[N:6]=1.O.[NH2:18]N.O.C(O)(=O)C>C(OCCO)C>[NH:1]([C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[C:5]=2[N:6]=1)[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C=1SC2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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